7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
CAS No.:
Cat. No.: VC15945203
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O2 |
|---|---|
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | 7-methoxy-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine |
| Standard InChI | InChI=1S/C12H15N3O2/c1-16-12-11-9(5-6-13-12)8-14-15(11)10-4-2-3-7-17-10/h5-6,8,10H,2-4,7H2,1H3 |
| Standard InChI Key | GQJPFFIXFBINQT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=CC2=C1N(N=C2)C3CCCCO3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Substituents
The compound consists of a bicyclic pyrazolo[3,4-c]pyridine system, where the pyrazole ring is fused to the pyridine at positions 3 and 4. Key substituents include:
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Methoxy group (-OCH): Positioned at C7, enhancing electron density and influencing reactivity .
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Tetrahydropyran (THP) ring: A six-membered oxygen-containing heterocycle at N1, providing steric bulk and modulating solubility .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.27 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 49.2 Ų |
| XLogP3-AA | 1.6 |
Spectroscopic Characterization
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NMR Data: Protons on the THP ring resonate as multiplet signals between δ 3.5–4.5 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm .
Synthetic Methodologies
Cyclocondensation Strategies
The synthesis typically involves constructing the pyrazolo[3,4-c]pyridine core via cyclocondensation. A common approach utilizes β-enamine diketones derived from piperidinyl precursors, as demonstrated in analogous pyrazolo-pyridine syntheses .
Example Protocol :
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Formation of β-Keto Ester: React Meldrum’s acid with -Boc-piperidine-3-carboxylic acid to yield a β-keto ester intermediate.
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Enamine Formation: Treat with -dimethylformamide dimethyl acetal (DMF-DMA) to generate β-enamine diketones.
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Cyclization: React with hydrazine derivatives to form the pyrazole ring, followed by THP protection using dihydropyran under acidic conditions .
Regioselective Functionalization
Introducing the THP group at N1 requires careful regiocontrol. The use of tetrahydropyran-2-ol and a protic acid (e.g., HCl) ensures selective protection of the pyrazole nitrogen .
Biomedical and Industrial Applications
Industrial Utility
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Chemical Intermediate: Used in synthesizing complex heterocycles for drug discovery .
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Protecting Group Strategy: The THP moiety enhances stability during multi-step syntheses .
Challenges and Future Directions
Synthetic Optimization
Current yields for THP-protected pyrazolo[3,4-c]pyridines range from 39–75% . Improving catalysts (e.g., Pd-mediated cross-coupling) could enhance efficiency.
Biological Screening
Priority areas include:
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